molecular formula C12H17NO4 B12574199 tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate CAS No. 426225-59-4

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate

Cat. No.: B12574199
CAS No.: 426225-59-4
M. Wt: 239.27 g/mol
InChI Key: ZKNWKHXOFZAISE-UHFFFAOYSA-N
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Description

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of a tert-butyl carbamate group attached to a 3,5-dihydroxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method involves the use of tert-butyl carbamate and 3,5-dihydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and phenols, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .

Medicine

Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in materials science and engineering .

Mechanism of Action

The mechanism of action of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenolic hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is unique due to the combination of its carbamate and phenolic functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

426225-59-4

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(3,5-dihydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h4-6,14-15H,7H2,1-3H3,(H,13,16)

InChI Key

ZKNWKHXOFZAISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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